N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide
Description
This compound features a propanamide backbone substituted with a 2,3-dihydrobenzofuran moiety at the N-terminus and a phenylsulfonyl group at the C-terminus (Figure 1).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15(13-16-7-8-19-17(14-16)9-11-25-19)21-20(22)10-12-26(23,24)18-5-3-2-4-6-18/h2-8,14-15H,9-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGVAFUADBVFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues with Modified Sulfonyl Groups
The closest analogue is N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide (). Key differences include:
- Substituent on Sulfonyl Group : The target compound has a phenylsulfonyl group, whereas the analogue replaces the phenyl with a methylsulfonyl group.
| Property | Target Compound | Methylsulfonyl Analogue |
|---|---|---|
| Sulfonyl Group | Phenylsulfonyl | Methylsulfonyl |
| Molecular Weight | Higher (due to phenyl) | Lower (due to methyl) |
| Hydrophobicity | Increased (aromatic ring) | Moderately hydrophilic |
2.2. Propanamide Derivatives with Heterocyclic Substituents
lists compounds such as 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9) and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Compound 10). These share the propanamide core but differ in:
- Functional Groups: The target compound lacks the amino group at the C2 position, which is critical for hydrogen bonding in indole/thiazole derivatives.
2.3. Hydroxamic Acid Derivatives
describes hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide). The target compound’s phenylsulfonyl group may offer distinct steric and electronic profiles compared to hydroxamates .
Key Structural and Functional Insights
- Role of Dihydrobenzofuran : This moiety enhances metabolic stability compared to simpler aromatic rings (e.g., benzene in compounds) due to reduced oxidative metabolism .
- Sulfonyl vs. Sulfonamide : The phenylsulfonyl group in the target compound may improve membrane permeability over bulkier sulfonamides (e.g., ’s N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ) .
- Synthetic Flexibility : and highlight coupling strategies (e.g., amide bond formation) applicable to modifying the propanamide backbone .
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